molecular formula C7H4BrN3O2 B1268602 3-bromo-6-nitro-1H-indazole CAS No. 70315-68-3

3-bromo-6-nitro-1H-indazole

Cat. No.: B1268602
CAS No.: 70315-68-3
M. Wt: 242.03 g/mol
InChI Key: JUKJZBGTZKOXPG-UHFFFAOYSA-N
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Description

3-bromo-6-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both bromine and nitro groups on the indazole ring makes this compound a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-6-nitro-1H-indazole typically involves the nitration of 3-bromo-1H-indazole. One common method is as follows:

    Starting Material: 3-bromo-1H-indazole.

    Nitration Reaction: The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (0-5°C).

    Reaction Conditions: The reaction mixture is stirred for several hours, and the progress is monitored by thin-layer chromatography.

    Workup: The reaction mixture is poured into ice-cold water, and the resulting precipitate is filtered and washed with water to obtain the crude product.

    Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems can also enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-6-nitro-1H-indazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions

    Reduction: Iron powder and hydrochloric acid, catalytic hydrogenation with palladium on carbon.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 3-bromo-6-amino-1H-indazole.

    Substitution: Various substituted indazoles depending on the nucleophile used.

    Oxidation: Oxidized derivatives, though less common.

Scientific Research Applications

3-bromo-6-nitro-1H-indazole has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of potential drug candidates, particularly those targeting cancer, inflammation, and infectious diseases.

    Biological Studies: The compound is used in studies to understand the biological activity of indazole derivatives and their interactions with biological targets.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Material Science: The compound can be used in the development of new materials with specific properties, such as electronic or photonic materials.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-1H-indazole: Lacks the nitro group, making it less reactive in certain chemical reactions.

    6-nitro-1H-indazole: Lacks the bromine atom, affecting its reactivity and biological activity.

    3-chloro-6-nitro-1H-indazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

Uniqueness

3-bromo-6-nitro-1H-indazole is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

3-bromo-6-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-7-5-2-1-4(11(12)13)3-6(5)9-10-7/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKJZBGTZKOXPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348775
Record name 3-bromo-6-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70315-68-3
Record name 3-bromo-6-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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